3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one
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Overview
Description
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one is an organic compound with the molecular formula C15H11F3O. This compound is characterized by the presence of a phenyl group and a trifluorophenyl group attached to a propanone backbone. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone .
Preparation Methods
The synthesis of 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one can be compared with similar compounds such as:
3-Phenyl-1-(3,4-difluorophenyl)propan-1-one: This compound has two fluorine atoms instead of three, which may affect its reactivity and biological activity.
3-Phenyl-1-(3,5-difluorophenyl)propan-1-one: The position of the fluorine atoms can influence the compound’s chemical properties and interactions.
3-Phenyl-1-(3,4,5-trifluorophenyl)prop-2-en-1-one:
Properties
CAS No. |
898788-96-0 |
---|---|
Molecular Formula |
C15H11F3O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
3-phenyl-1-(3,4,5-trifluorophenyl)propan-1-one |
InChI |
InChI=1S/C15H11F3O/c16-12-8-11(9-13(17)15(12)18)14(19)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
LIXOTXDDQMXBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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